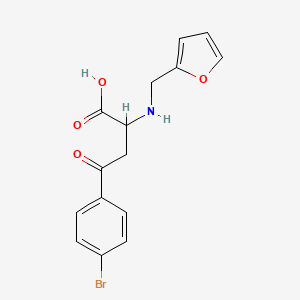

4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

Description

4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid is a synthetic amide derivative featuring a 4-oxobutanoic acid backbone substituted at position 2 with a (2-furylmethyl)amino group and at position 4 with a 4-bromophenyl ring. Its molecular formula is C₁₅H₁₄BrNO₄ (calculated based on analogs), and it is structurally related to bioactive amides reported for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXIVWUVOGFUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions One common method starts with the bromination of phenylacetic acid to introduce the bromophenyl group This is followed by the formation of the furan ring through a cyclization reaction

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the oxobutanoic acid moiety, potentially converting it to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products:

Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

Reduction: The primary product is the corresponding alcohol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid exhibit promising anticancer properties. Studies have shown that such derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives containing the bromophenyl group have been linked to enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancers .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It is believed that the furylmethyl group contributes to its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Cosmetic Formulations

2.1 Skin Care Products

The compound's unique chemical structure allows it to be incorporated into cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory and antioxidant properties make it suitable for products targeting skin aging and damage due to UV exposure. Formulations containing this compound have been shown to enhance skin hydration and elasticity, making them attractive for cosmetic applications .

2.2 Stability and Efficacy

Recent studies have focused on optimizing formulations using this compound through experimental design techniques, such as Box-Behnken design. These studies assess the interactions between various ingredients to improve the stability and efficacy of topical applications, ensuring that the active compounds are delivered effectively to the skin .

Material Science

3.1 Polymer Applications

The incorporation of 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid into polymer matrices has been explored for creating materials with enhanced properties. The bromophenyl moiety can impart desirable characteristics such as increased thermal stability and mechanical strength to polymers used in various applications, including coatings and adhesives .

3.2 Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability. Research is ongoing into its use in developing nanoparticles that can deliver therapeutic agents more effectively while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group and the furan ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural analogs differ primarily in the substituents at position 2 of the 4-oxobutanoic acid core. Below is a comparative analysis:

Key Structural and Functional Differences

Heterocyclic Substituents: The furan group in the target compound provides an oxygen atom capable of hydrogen bonding and π-π stacking, whereas the thiophene analog () replaces oxygen with sulfur, increasing lipophilicity but reducing polarity . The morpholino group () introduces a polar, saturated ring system, likely improving aqueous solubility compared to aromatic substituents .

Amino vs. Sulfanyl Groups: The (2-furylmethyl)amino group enables hydrogen bonding via the NH moiety, critical for protein interactions. In contrast, the sulfanyl group in ’s compound may participate in hydrophobic interactions or disulfide bonding .

Physical and Crystallographic Properties

- Crystal Packing : The target compound’s furan ring may influence crystal packing differently than thiophene or methylidene groups. highlights that hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O) stabilize dimeric structures in similar compounds .

- Solubility: Polar groups like morpholino enhance solubility, while bromophenyl and thiophene substituents increase hydrophobicity .

Q & A

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 4-oxobutanoic acid backbone via Friedel-Crafts acylation or condensation of maleic anhydride with bromophenyl derivatives .

- Step 2 : Introduction of the furylmethylamino group through nucleophilic substitution or Michael addition. For example, thioglycolic acid can react with (E)-4-aryl-4-oxo-2-butenoic acids under basic conditions to form thioether intermediates, which are further functionalized .

- Step 3 : Purification via column chromatography or crystallization. Yield optimization often requires controlled reaction temperatures (e.g., reflux in toluene) and stoichiometric adjustments .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Q. What are the primary applications of this compound in organic synthesis?

- Building Block : The bromine atom facilitates Suzuki coupling for biaryl synthesis, while the oxobutanoic acid moiety enables peptide coupling or esterification .

- Intermediate : Used to synthesize pharmacophores (e.g., anti-inflammatory agents) via substitution at the furylmethylamino group .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural analysis?

- Data Refinement : Use SHELXL for least-squares refinement and multi-scan absorption corrections (e.g., CrysAlis PRO) to address anisotropic displacement parameters .

- Hydrogen Bonding Analysis : Validate intermolecular interactions (e.g., N–H···O, O–H···O) via Mercury software. Discrepancies in bond lengths (e.g., C=O vs. C–O) may arise from resonance effects, requiring DFT calculations to confirm .

Q. What computational methods predict the compound’s reactivity and biological interactions?

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) for electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2) based on the furylmethylamino group’s hydrogen-bonding potential .

Q. How should researchers design assays to evaluate biological activity?

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.